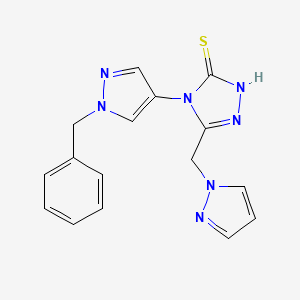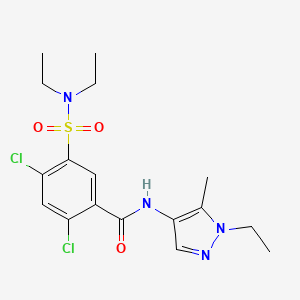![molecular formula C18H20F3N5O2S B10945265 1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945265.png)
1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring with various substituents, including difluoromethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced through reactions involving difluoroacetoacetic acid and triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine . The fluorophenyl group is added through a substitution reaction involving fluorobenzene derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This can disrupt metabolic pathways and lead to therapeutic effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicide synthesis.
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Utilized in organic synthesis.
Uniqueness: 1-(Difluoromethyl)-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of difluoromethyl and fluorophenyl groups, which confer specific chemical properties and potential biological activities .
Properties
Molecular Formula |
C18H20F3N5O2S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[3-[3-(4-fluorophenyl)pyrazol-1-yl]propyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H20F3N5O2S/c1-12-17(13(2)26(23-12)18(20)21)29(27,28)22-9-3-10-25-11-8-16(24-25)14-4-6-15(19)7-5-14/h4-8,11,18,22H,3,9-10H2,1-2H3 |
InChI Key |
KXBIGZJSTAHRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCCN2C=CC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[1-(3-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B10945200.png)

![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945209.png)
![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide](/img/structure/B10945219.png)
![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxy-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10945228.png)
![N'-cycloheptylidene-5-[(4-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10945232.png)
![methyl 2-{[({(4E)-1-(2-methylpropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10945238.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10945251.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-4-chlorobenzenesulfonamide](/img/structure/B10945254.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10945255.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10945257.png)
![1-Methyl-N~3~-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10945259.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10945272.png)
